molecular formula C6H6BrN5 B1194980 8-Bromo-9-methyl-9H-adenine CAS No. 56489-40-8

8-Bromo-9-methyl-9H-adenine

Cat. No. B1194980
CAS RN: 56489-40-8
M. Wt: 228.05 g/mol
InChI Key: ICJDGKILGBQWGF-UHFFFAOYSA-N
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Description

8-Bromo-9-methyl-9H-adenine is a DNA radiosensitizer that inhibits DNA single-strand break repair in cells . It is a brominated derivative of adenine . The molecular formula of 8-Bromo-9-methyl-9H-adenine is C5H4BrN5 .


Molecular Structure Analysis

The molecular structure of 8-Bromo-9-methyl-9H-adenine involves a bromine atom at the 8-position of the adenine base . The presence of the bromine atom in the 8-position of 9-substituted adenines promotes interaction with adenosine receptors .

Scientific Research Applications

Spectroscopy and Photophysics

  • IR Spectroscopy: Research has utilized IR spectroscopy to study isolated neutral and protonated adenine, including derivatives like 9-methyladenine, revealing insights into their tautomeric forms and conformations (van Zundert et al., 2011).
  • Ultrafast Dynamics: Ultrafast pump-probe spectroscopy in solution has been used to observe the relaxation of the excited singlet state in adenine and its derivatives, offering a deeper understanding of their nonradiative decay mechanisms (Cohen et al., 2003).

Molecular Interactions and Structural Analysis

  • Enzyme-Coenzyme Interactions: Studies on enzyme binding with NADH analogues, including those substituted at the adenine 8-position, help in understanding the impact of adenine modifications on biological processes (Lappi et al., 1980).
  • Crystal Structure Analysis: Investigations into the crystalline structures of adenine derivatives, such as 9-ethyl-8-bromoadenine complexes, have been instrumental in understanding base-pairing configurations and their implications (Tavale et al., 1969).

Nucleoside and Nucleotide Analogs Synthesis

  • Acyclic Nucleoside and Nucleotide Analogs: Synthesis of adenine 8,N-anhydronucleosides and the exploration of their potential applications highlight the versatility of adenine derivatives in medicinal chemistry (Mészárosová et al., 2000).

Receptor Interaction Studies

  • Adenosine Receptor Ligands: The development of 8-bromo-9-alkyl adenine derivatives as tools for creating new adenosine receptor ligands showcases the potential of modified adenines in pharmacology (Lambertucci et al., 2009).

Safety And Hazards

The safety data sheet for 8-Bromo-adenine indicates that it may form combustible dust concentrations in air and is toxic if swallowed . It is recommended to avoid dust formation and release into the environment .

properties

IUPAC Name

8-bromo-9-methylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN5/c1-12-5-3(11-6(12)7)4(8)9-2-10-5/h2H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJDGKILGBQWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356366
Record name 8-Bromo-9-methyl-9H-adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-9-methyl-9H-adenine

CAS RN

56489-40-8
Record name 8-Bromo-9-methyl-9H-adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Fifteen grams (0.1 mol) of 9-methyladenine of Example 1 was dissolved in 1.5 liters of buffer prepared from 30.8 g of sodium acetate, 1.4 liters of water and sufficient acetic acid to provide a pH of 4.0. To this solution was added dropwise 25 ml of bromine in 2 liters of water over a period of two hours. The reaction was stirred a further two hours and the resulting solid filtered off and rinsed with the water. The solid was air dried and warmed to about 50° in about 80 ml of methanol, stripped to a hazy suspension and filtered. The precipitate after rinsing with water and drying at 40° under vacuum overnight weighed 15.6 g. The filtrate was stripped of methanol and a further 1.6 g was collected. The combined solids were triturated in about 100 ml of acetone for three hours and then allowed to sit overnight. The resulting precipitate was filtered and washed with acetone to yield 13.3 g after drying at 40° on a vacuum pump overnight.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.4 L
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Lambertucci, I Antonini, M Buccioni, D Dal Ben… - Bioorganic & medicinal …, 2009 - Elsevier
Importance of making available selective adenosine receptor antagonists is boosted by recent findings of adenosine involvement in many CNS dysfunctions. In the present work a …
Number of citations: 79 www.sciencedirect.com

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